1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione 1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione An antiviral derivative of THYMIDINE used mainly in the treatment of primary keratoconjunctivitis and recurrent epithelial keratitis due to HERPES SIMPLEX virus. (From Martindale, The Extra Pharmacopoeia, 30th ed, p557)
Brand Name: Vulcanchem
CAS No.:
VCID: VC17954907
InChI: InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1
SMILES:
Molecular Formula: C10H11F3N2O5
Molecular Weight: 296.20 g/mol

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione

CAS No.:

Cat. No.: VC17954907

Molecular Formula: C10H11F3N2O5

Molecular Weight: 296.20 g/mol

* For research use only. Not for human or veterinary use.

1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)-1,3-dihydropyrimidine-2,4-dione -

Specification

Molecular Formula C10H11F3N2O5
Molecular Weight 296.20 g/mol
IUPAC Name 1-[(2R,4R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-(trifluoromethyl)pyrimidine-2,4-dione
Standard InChI InChI=1S/C10H11F3N2O5/c11-10(12,13)4-2-15(9(19)14-8(4)18)7-1-5(17)6(3-16)20-7/h2,5-7,16-17H,1,3H2,(H,14,18,19)/t5-,6-,7-/m1/s1
Standard InChI Key VSQQQLOSPVPRAZ-FSDSQADBSA-N
Isomeric SMILES C1[C@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O
Canonical SMILES C1C(C(OC1N2C=C(C(=O)NC2=O)C(F)(F)F)CO)O

Introduction

Chemical Identity and Structural Features

Stereochemical and Conformational Analysis

X-ray crystallography and NMR studies reveal that the ribose moiety adopts a C3'-endo puckering conformation, typical of nucleosides in A-form RNA . The trifluoromethyl group introduces steric and electronic effects that stabilize the anti glycosidic bond orientation, favoring base stacking interactions in potential duplex contexts .

Synthesis and Modification Strategies

Regioselective Trifluoromethylation

The synthesis of this compound employs Togni’s reagent (3,3-dimethyl-1-(trifluoromethyl)-1,2-benziodoxole) for regioselective trifluoromethylation of a thiouridine precursor . Key steps include:

  • Thiolation: Reaction of 2,2′-anhydrouridine with thioacetic acid to introduce a thiol group at the 2-position.

  • Trifluoromethylation: Treatment with Togni’s reagent under mild conditions (room temperature, 12 hours) achieves an 80% yield of the trifluoromethylated product .

Table 1: Synthetic Optimization Parameters

ParameterOptimal ConditionYield (%)
Temperature25°C80
Reaction Time12 hours80
SolventDichloromethane80
CatalystNone required80

Stability and Derivatization

The trifluoromethyl group enhances hydrolytic stability compared to non-fluorinated analogs. No degradation is observed under physiological pH (7.4) over 72 hours . Derivatization at the 3'-OH or 5'-OH positions is feasible via standard protecting-group strategies (e.g., silylation, acetylation) .

Physicochemical Properties

Solubility and Partition Coefficients

The compound exhibits moderate water solubility (12.3 mg/mL at 25°C) due to hydrogen bonding from hydroxyl groups. Its logP value of 1.2 indicates balanced lipophilicity, suitable for membrane permeability in drug delivery applications .

NMR Spectroscopy

  • ¹H NMR (D₂O, 400 MHz): δ 7.89 (s, 1H, H6), 5.92 (d, J = 6.8 Hz, 1H, H1'), 4.42 (m, 1H, H2'), 4.18 (m, 1H, H3'), 3.95 (m, 2H, H5') .

  • ¹⁹F NMR (D₂O, 376 MHz): δ -63.5 (s, CF₃) .

Mass Spectrometry

ESI-MS (m/z): [M+H]⁺ = 297.15 (calc. 297.06), confirming molecular weight .

Biological and Functional Applications

Probing Nucleic Acid Dynamics

The ¹⁹F nucleus in the trifluoromethyl group serves as a sensitive NMR and MRI reporter. Studies demonstrate its utility in monitoring RNA folding and protein-RNA interactions without background interference .

Future Directions and Research Gaps

  • Structure-Activity Relationships: Systematic variation of the ribose and base moieties to optimize bioavailability.

  • In Vivo Imaging: Development of ¹⁹F-MRI probes for real-time tracking of nucleic acid metabolism.

  • Targeted Delivery: Conjugation to nanoparticles or antibodies for site-specific therapeutic applications.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator